
1,3-Bis(4-methoxyphenyl)-5-((4-(dimethylamino)phenyl)methylene)-1,3-diazaperhydroine-2,4,6-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(4-methoxyphenyl)urea is a chemical compound with the linear formula C15H16N2O3 . It has a molecular weight of 272.306 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of 1,3-Bis(4-methoxyphenyl)urea is represented by the linear formula C15H16N2O3 .Chemical Reactions Analysis
There are many protocols available on the functionalizing deboronation of alkyl boronic esters, but protodeboronation is not well developed . A study reports catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3-Bis(4-methoxyphenyl)urea are not fully detailed in the resources I found .Applications De Recherche Scientifique
Liquid Crystal Dimers and the Twist-Bend Nematic Phase
Research on methylene-linked liquid crystal dimers, such as those structurally related to the compound , has contributed significantly to the understanding and development of new liquid crystal phases, particularly the twist-bend nematic phase. These compounds exhibit unique transitional properties, including the formation of normal nematic and twist-bend nematic phases, attributed to their bent geometries. This has implications for advanced materials and displays technology, where precise control over molecular alignment and phase behavior is crucial (Henderson & Imrie, 2011).
BODIPY-Based Organic Semiconductors
The development of BODIPY (4,4-difluoro-4-bora-3a, 4a-diaza-s-indacene)-based materials, which share some functional similarities with the compound of interest, highlights the importance of novel organic semiconductors in optoelectronics. These materials have emerged as promising candidates for use in organic light-emitting diodes (OLEDs), showcasing the potential for 'metal-free' infrared emitters. This is crucial for the advancement of energy-efficient lighting and display technologies, underscoring the role of such compounds in sustainable tech innovations (Squeo & Pasini, 2020).
Environmental Pollutants and Endocrine Disruptors
Studies on various brominated flame retardants and other related compounds, including plasticizers, have raised concerns about environmental and health impacts due to their endocrine-disrupting capabilities. Research into these compounds, which share functional groups or structural elements with the compound , underscores the importance of understanding chemical interactions with biological systems and the environment. This is crucial for assessing risks and developing safer chemicals (Zuiderveen, Slootweg, & de Boer, 2020).
Advanced Synthesis and Medicinal Chemistry
The synthesis and study of various derivatives, such as Schiff bases, hydrazone, and oxime derivatives of curcumin, exemplify the ongoing research into compounds with potential medicinal applications. These studies demonstrate the versatility of such compounds in drug discovery, highlighting their roles in developing treatments with improved efficacy and safety profiles. This reflects the broader potential of compounds like 1,3-Bis(4-methoxyphenyl)-5-((4-(dimethylamino)phenyl)methylene)-1,3-diazaperhydroine-2,4,6-trione in medicinal chemistry (Omidi & Kakanejadifard, 2020).
Safety and Hazards
Propriétés
IUPAC Name |
5-[[4-(dimethylamino)phenyl]methylidene]-1,3-bis(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O5/c1-28(2)19-7-5-18(6-8-19)17-24-25(31)29(20-9-13-22(34-3)14-10-20)27(33)30(26(24)32)21-11-15-23(35-4)16-12-21/h5-17H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDGPQOEYYQGCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)N(C2=O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(4-methoxyphenyl)-5-((4-(dimethylamino)phenyl)methylene)-1,3-diazaperhydroine-2,4,6-trione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

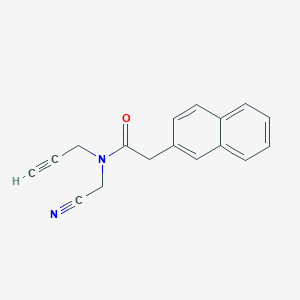
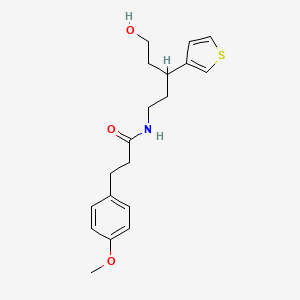

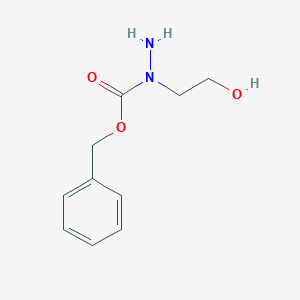


![4-[2-(6-Cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B2397884.png)
![N-[1-(1,3-Oxazol-2-YL)-2-phenylethyl]prop-2-enamide](/img/structure/B2397886.png)
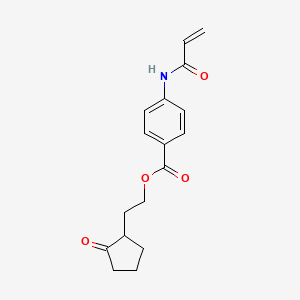
![9-(4-Bromophenyl)-3-[(2-chlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
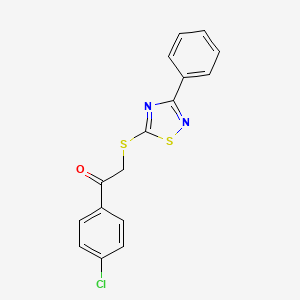
![3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2397895.png)
![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2397896.png)
